10,12-Heptacosadiynoic Acid
Overview
Description
10,12-Heptacosadiynoic Acid is a long-chain diynoic acid with the molecular formula C₂₇H₄₆O₂. It is characterized by the presence of two triple bonds located at the 10th and 12th positions of the heptacosane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10,12-Heptacosadiynoic Acid can be synthesized through a series of organic reactions involving the coupling of appropriate alkyne precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the diynoic structure. The reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 10,12-Heptacosadiynoic Acid undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction of the triple bonds can yield saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or epoxides.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10,12-Heptacosadiynoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and lipid bilayers.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors .
Mechanism of Action
The mechanism of action of 10,12-Heptacosadiynoic Acid involves its ability to undergo polymerization and form polydiacetylene structures. These structures exhibit unique optical and electronic properties, making them useful in various applications. The compound can interact with biological membranes, potentially affecting membrane fluidity and function. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparison with Similar Compounds
10,12-Pentacosadiynoic Acid: Another diynoic acid with similar structural properties but a shorter carbon chain.
9,11-Octacosadiynoic Acid: A diynoic acid with triple bonds at the 9th and 11th positions of the octacosane chain
Uniqueness of 10,12-Heptacosadiynoic Acid: this compound is unique due to its specific chain length and the position of the triple bonds, which confer distinct physical and chemical properties. Its ability to form polydiacetylene structures with unique optical properties sets it apart from other similar compounds .
Properties
IUPAC Name |
heptacosa-10,12-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-14,19-26H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBEQMBEZDLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67071-95-8 | |
Record name | 10,12-Heptacosadiynoic acid, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67071-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90602057 | |
Record name | Heptacosa-10,12-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67071-94-7 | |
Record name | Heptacosa-10,12-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,12-Heptacosadiynoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 10,12-Heptacosadiynoic acid particularly interesting for material science applications?
A: this compound is a diacetylene derivative known to form ordered structures and undergo photopolymerization. [, ] This characteristic makes it a promising candidate for developing responsive materials. For instance, it can self-assemble into thin films that change color upon exposure to UV light, offering potential in sensing applications. [, ]
Q2: How does the structure of this compound influence its self-assembly on surfaces?
A: Research using scanning tunneling microscopy (STM) reveals that the position of the diacetylene group within the molecule significantly affects the self-assembly pattern of this compound on highly oriented pyrolytic graphite (HOPG). [] When the diacetylene group is located in the middle of the alkyl chain and further away from the carboxylic acid group, as in this compound, the molecules tend to arrange themselves in parallel, adopting a tail-to-tail configuration. [] This arrangement differs from diacetylenic acids where the diacetylene moiety is directly connected to the carboxyl group, leading to the formation of lamella-like structures with interdigitated alkyl chains. [] These findings highlight the importance of molecular structure in controlling self-assembly for potential nanofabrication applications.
Q3: Can this compound be used in electronic applications?
A: Research suggests potential for this compound in electronic applications. When used as a Langmuir-Blodgett (LB) film on mercury cadmium telluride (Hg1-xCdxTe), a material crucial for infrared detectors, it acts as an effective passivation layer. [, ] The dielectric constant of this LB film was determined to be 2.95, demonstrating its insulating properties. [, ] Furthermore, the LB film exhibited minimal capacitance dispersion and a low density of surface states, indicating its ability to improve the performance and stability of Hg1-xCdxTe-based devices. [, ]
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